2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide

Description

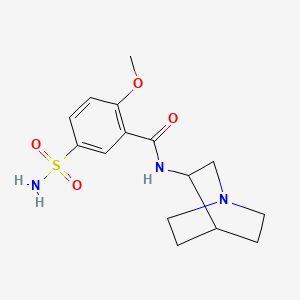

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CAS: 62190-15-2) is a benzamide derivative with the molecular formula C₁₅H₂₁N₃O₄S and a molecular weight of 339.41 g/mol . Its structure features a sulfamoyl group at the 5-position, a methoxy group at the 2-position, and a 3-quinuclidinyl substituent linked via an amide bond.

Properties

CAS No. |

62190-13-0 |

|---|---|

Molecular Formula |

C15H21N3O4S |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-methoxy-5-sulfamoylbenzamide |

InChI |

InChI=1S/C15H21N3O4S/c1-22-14-3-2-11(23(16,20)21)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19)(H2,16,20,21) |

InChI Key |

RAWMIERDKUXAKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC2CN3CCC2CC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Preparation or procurement of the appropriately substituted benzoyl chloride or benzamide precursor bearing the 2-methoxy and 5-sulfamoyl substituents.

- Coupling of this benzoyl chloride or activated acid derivative with 3-quinuclidinamine to form the benzamide linkage.

Stepwise Preparation Outline

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-Methoxy-5-sulfamoylbenzoic acid or corresponding acid chloride | Starting from 2-methoxy-5-aminobenzoic acid, sulfonation or sulfamoylation to introduce sulfamoyl group; conversion to acid chloride using oxalyl chloride or thionyl chloride | Acid chloride formation facilitates amide bond formation |

| 2 | Preparation of 3-quinuclidinamine | Commercially available or synthesized via reduction of quinuclidinone derivatives | Primary amine functionality essential for coupling |

| 3 | Amide coupling reaction | React acid chloride with 3-quinuclidinamine under controlled temperature (0–25°C) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) with base (e.g., triethylamine) | Forms the benzamide bond linking benzoyl and quinuclidine moieties |

| 4 | Purification | Recrystallization or chromatographic purification | Ensures removal of unreacted starting materials and byproducts |

Catalysts and Conditions

- The amide bond formation typically proceeds smoothly under mild conditions without the need for metal catalysts.

- Use of acid chlorides is preferred for higher coupling efficiency.

- Bases such as triethylamine or pyridine are used to neutralize HCl formed during amide bond formation.

- Reaction temperature is maintained low to moderate to avoid decomposition.

Alternative Synthetic Approaches

- Direct coupling of 2-methoxy-5-sulfamoylbenzoic acid with 3-quinuclidinamine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) in the presence of catalysts like HOBt (1-Hydroxybenzotriazole) can be employed to avoid acid chloride intermediates.

- Sulfamoylation can be performed either before or after amide bond formation depending on the stability of intermediates.

Detailed Research Findings

Crystal Structure Insights

Studies on related benzamide derivatives indicate that the methoxy substituent at the meta position tends to be coplanar with the benzene ring, while para substituents are often perpendicular, affecting hydrogen bonding and molecular packing. The amide carbonyl oxygen and amide NH group typically participate in intermolecular hydrogen bonding, forming chain-like structures in the solid state. These structural features influence solubility and bioavailability.

Reaction Yields and Purity

- Reported yields for benzamide coupling reactions with quinuclidinyl amines generally range from 60% to 85%, depending on reaction scale and purification methods.

- Purity is confirmed by NMR, IR spectroscopy, and mass spectrometry, with characteristic amide and sulfamoyl signals.

Biological Activity Correlation

- The sulfamoyl group is critical for antibacterial activity by mimicking substrates of bacterial enzymes.

- The quinuclidine moiety contributes to binding affinity in neuropharmacological targets.

- Proper synthetic control ensures retention of these functional groups in their active form.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Remarks |

|---|---|---|

| Starting material | 2-Methoxy-5-sulfamoylbenzoic acid or acid chloride | Commercially available or synthesized |

| Amine coupling partner | 3-Quinuclidinamine | Primary amine |

| Solvent | Dichloromethane, THF, or DMF | Anhydrous conditions preferred |

| Base | Triethylamine or pyridine | Neutralizes HCl |

| Temperature | 0–25°C | Controls reaction rate and side reactions |

| Reaction time | 2–24 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinuclidinyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted quinuclidinyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide as an anticancer agent. It has been investigated for its ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. In vitro evaluations demonstrated significant antiproliferative effects against various human cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and U-87 MG (glioblastoma) .

Case Study Example :

- In a study involving xenograft models of U-87 MG, the compound exhibited notable tumor growth inhibition, suggesting its potential as a therapeutic agent in oncology .

Neurological Applications

The compound has also been explored for its neuropharmacological properties. Its structural similarity to known anticholinergic agents positions it as a candidate for treating disorders characterized by cholinergic dysfunctions. Research indicates that it may enhance acetylcholine esterase inhibition in the central nervous system, which could be beneficial in conditions such as Alzheimer’s disease .

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the formation of the benzamide core followed by sulfamoylation and quinuclidine substitution. The following table summarizes common synthetic routes:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | Quinuclidine | Base, solvent |

| 2 | Sulfamoylation | Sulfonamide derivative | Acidic conditions |

| 3 | Methoxylation | Methylating agent | Basic conditions |

The biological activities of this compound have been documented across various studies:

| Activity Type | Model/System Used | Observed Effect |

|---|---|---|

| Antiproliferative | Human cancer cell lines | Significant growth inhibition |

| Neuroprotective | In vitro neuronal models | Enhanced acetylcholine activity |

| Anticholinergic | Animal models | Reduced cholinergic symptoms |

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidinyl moiety is known to interact with acetylcholine receptors, modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, influencing pharmacological profiles, pharmacokinetics, and therapeutic applications. Below is a detailed analysis:

2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB)

- Molecular Formula: C₁₄H₁₃NO₂.

- Key Differences : Replaces the quinuclidinyl group with a 4-methylphenyl moiety.

- Activity: Suppresses long QT syndrome in zebrafish models by shortening ventricular action potentials, likely via modulation of cardiac ion channels (e.g., hERG) .

- Significance : Highlights the impact of aromatic substituents on cardiac activity vs. CNS targeting in the quinuclidinyl analog.

2-Methoxy-N-(3-piperidin-1-ylpropyl)-5-sulfamoylbenzamide

- Molecular Formula : C₁₆H₂₅N₃O₄S.

- Key Differences : Incorporates a piperidine ring linked via a propyl chain.

- Implications : The flexible propyl spacer and six-membered piperidine may enhance solubility but reduce target specificity compared to the rigid quinuclidinyl group .

Prosulpride

- Molecular Formula : C₁₆H₂₄N₃O₄S.

- Key Differences : Features a pyrrolidinylmethyl group (five-membered ring) with a propyl chain.

- Activity : A dopamine D₂/D₃ receptor antagonist, structurally analogous to sulpiride, used in gastrointestinal and psychiatric disorders .

- Contrast : The pyrrolidine ring’s smaller size and propyl chain may improve blood-brain barrier penetration relative to the quinuclidinyl group.

3-Quinuclidinyl Benzilate (BZ)

- Molecular Formula: C₂₁H₂₃NO₃.

- Key Differences: A non-benzamide compound with a quinuclidinyl ester linkage.

- Activity : A potent anticholinergic chemical warfare agent causing delirium .

- Structural Insight : Demonstrates the quinuclidinyl group’s versatility in diverse pharmacological roles, depending on the core scaffold.

Structural and Pharmacokinetic Analysis

Table 1: Comparative Data for Key Compounds

Key Observations :

Sulfamoyl Group :

- Present in all benzamide analogs, it likely contributes to hydrogen bonding with biological targets, such as enzymes or ion channels.

Pharmacokinetics: Quinuclidinyl’s bicyclic structure may reduce metabolic degradation compared to monocyclic analogs, prolonging half-life .

Biological Activity

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide, a compound with notable pharmacological properties, has garnered attention for its biological activity, particularly in the context of hormonal regulation and potential therapeutic applications. This article reviews the compound's biological effects, mechanisms of action, and implications for future research and clinical applications.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy group, a quinuclidinyl moiety, and a sulfamoyl group. These functional groups contribute to its biological activity, particularly in enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 284.35 g/mol |

| Solubility | Soluble in DMSO and methanol |

| Melting Point | Not specified |

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key enzymes involved in steroidogenesis, specifically:

- Aldosterone Synthase : This enzyme is critical in the production of aldosterone, a hormone that regulates sodium and potassium levels. Inhibition may help manage conditions like hyperaldosteronism.

- Aromatase : This enzyme converts androgens into estrogens. Its inhibition suggests potential applications in treating estrogen-dependent cancers.

Anti-inflammatory Properties

The presence of the sulfamoyl group is believed to confer anti-inflammatory properties to the compound. This could be particularly beneficial in conditions characterized by excessive inflammation.

The compound's mechanism involves interaction with cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction may alter the pharmacokinetics of co-administered drugs, necessitating further investigation into its safety profile and drug interactions.

Study on Cancer Cell Lines

A study evaluated the antiproliferative effects of this compound against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The results indicated significant inhibition of cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent.

Clinical Implications

In preclinical models, the compound demonstrated efficacy in reducing tumor growth by inhibiting pathways such as PI3K/AKT/mTOR. This supports its potential utility in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.